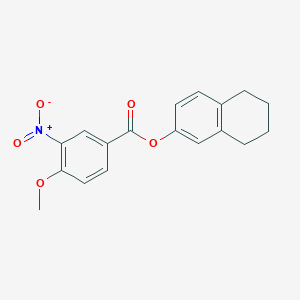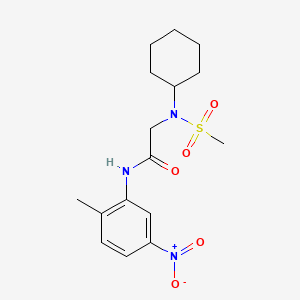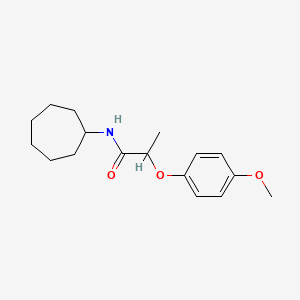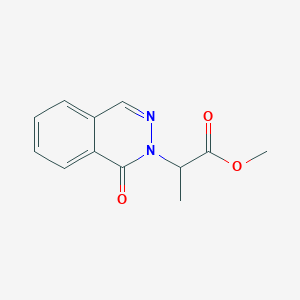
5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate
Vue d'ensemble
Description
5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate, also known as J147, is a synthetic compound that has been shown to have potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. J147 was initially discovered by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since been the subject of numerous studies investigating its potential as a treatment for various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been shown to increase the production of a protein called ATP synthase, which is involved in energy production in the brain. It has also been shown to increase the production of a protein called brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the production of ATP synthase, which is involved in energy production in the brain. It has also been shown to increase the production of BDNF, which is involved in the growth and survival of neurons. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate in lab experiments is that it has been shown to have potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been shown to have a number of biochemical and physiological effects in the brain, which make it a useful tool for studying the mechanisms of neurodegeneration. One limitation of using 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate.
Orientations Futures
There are a number of future directions for research involving 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate. One area of research is investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another area of research is investigating its mechanism of action, which could lead to the development of new therapeutic targets for neurodegeneration. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate could be used as a tool for studying the mechanisms of neurodegeneration, which could lead to a better understanding of these diseases and the development of new treatments.
Applications De Recherche Scientifique
5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been the subject of numerous studies investigating its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. One study published in the journal Aging found that 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate improved memory and cognitive function in aged mice, and also increased the production of new brain cells. Another study published in the journal Neuropharmacology found that 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate reduced inflammation and oxidative stress in the brains of mice with Alzheimer's disease. These findings suggest that 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-17-9-7-14(11-16(17)19(21)22)18(20)24-15-8-6-12-4-2-3-5-13(12)10-15/h6-11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUVZDFATVNGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(CCCC3)C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-7-hydroxy-4',4',6',9'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4109718.png)

![4-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109729.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-hydroxyacrylonitrile](/img/structure/B4109746.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4109757.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4109765.png)


![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4109780.png)
![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B4109801.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B4109807.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)
